3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(2-chloropropanoylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-11(21)19(24)23-17-13-6-4-5-7-15(13)28-18(17)20(25)22-14-10-12(26-2)8-9-16(14)27-3/h4-11H,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWLSAVLNIPTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and suitable electrophiles.
Introduction of Amido Group: The amido group can be introduced via amide bond formation reactions, often using reagents like carbodiimides or coupling agents such as EDCI or DCC.
Chlorination: The chloropropanamido group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amido or carboxamide groups, potentially converting them to amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Conditions may include the use of Lewis acids, bases, or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking or biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-aminobenzofuran or 2-benzofuran carboxylic acid.
Amido Compounds: Compounds such as N-(2-chlorophenyl)acetamide or N-(2,5-dimethoxyphenyl)acetamide.
Uniqueness
The uniqueness of 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.
Q & A
Q. What are the established synthetic routes for 3-(2-chloropropanamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?
The compound is synthesized via multi-step reactions involving benzofuran core functionalization. A common approach includes:
- Step 1 : Formation of the benzofuran-2-carboxamide backbone via condensation of substituted benzofuran carboxylic acid with amines.
- Step 2 : Introduction of the chloropropanamido group via nucleophilic acyl substitution using 2-chloropropanoyl chloride under inert conditions (e.g., dry THF, 0–5°C) to minimize hydrolysis .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity. Key factors affecting yield include stoichiometric ratios of reactants, temperature control during acylation, and solvent polarity during purification .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in benzofuran core) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 386.8 for C₂₀H₁₉ClN₂O₄) and fragments corresponding to chloropropanamido cleavage .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational methods predict the pharmacokinetic properties of this compound, and what parameters are critical for optimizing bioavailability?
Computational tools like molecular dynamics simulations and QSAR models analyze:
- LogP (Partition Coefficient) : Predicted to be ~3.2 (via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability .
- Solubility : Poor aqueous solubility (predicted <0.1 mg/mL) due to aromaticity and halogen substituents. Strategies include prodrug design or co-solvent systems (e.g., PEG-400) .
- Metabolic Stability : CYP450 enzyme interactions (e.g., CYP3A4 inhibition risk) are modeled using docking software like AutoDock Vina .
Q. What experimental designs are appropriate for resolving contradictory bioactivity data across structurally similar benzofuran derivatives?
Contradictions in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) can be addressed via:
- Dose-Response Curves : Replicate assays (n ≥ 3) under standardized conditions (pH, temperature) to minimize variability .
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups) using analogues like 3-(3-chloropropanamido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide (CAS: 888464-40-2) to isolate key pharmacophores .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How does the substitution pattern on the phenyl ring (e.g., 2,5-dimethoxy vs. 3-chloro) influence biological activity?
- Methoxy Groups : Enhance hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) but reduce metabolic stability due to O-demethylation pathways .
- Chloro Substituents : Increase electrophilicity, improving covalent binding to cysteine residues (e.g., in protease targets) but raising toxicity risks . Example
Methodological and Environmental Considerations
Q. What protocols ensure stability during long-term storage of this compound?
- Storage Conditions : Lyophilized powder at −80°C under argon to prevent hydrolysis of the amide bond .
- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products (e.g., free carboxylic acid from amide cleavage) .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Abiotic Degradation : Hydrolysis kinetics at varying pH (e.g., t₁/₂ of 12 days at pH 7.4 vs. 3 days at pH 10) .
- Biotic Degradation : Microbial consortium assays in soil/water systems to measure mineralization rates (CO₂ evolution) .
- Bioaccumulation Potential : Predicted BCF (bioconcentration factor) <100 using EPI Suite, indicating low bioaccumulation risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
